molecular formula C30H25F3N4O B10918390 4-(3-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

4-(3-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B10918390
M. Wt: 514.5 g/mol
InChI Key: JWZQDKTYEPIEJQ-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in pharmaceutical and agrochemical research.

Preparation Methods

The synthesis of 4-(3-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The synthetic route may include:

Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

4-(3-Methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3-Methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(3-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrimidines and pyrazoles. Compared to these compounds, 4-(3-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Similar compounds include:

These compounds share some functional groups but differ in their overall structure and reactivity.

Properties

Molecular Formula

C30H25F3N4O

Molecular Weight

514.5 g/mol

IUPAC Name

4-(3-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C30H25F3N4O/c1-18-8-5-11-22(14-18)27-20(3)28(23-12-6-9-19(2)15-23)37(36-27)29-34-25(17-26(35-29)30(31,32)33)21-10-7-13-24(16-21)38-4/h5-17H,1-4H3

InChI Key

JWZQDKTYEPIEJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=CC=C4)OC)C5=CC=CC(=C5)C)C

Origin of Product

United States

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